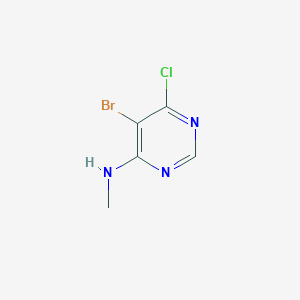

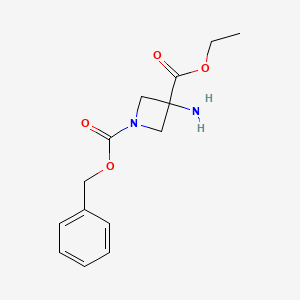

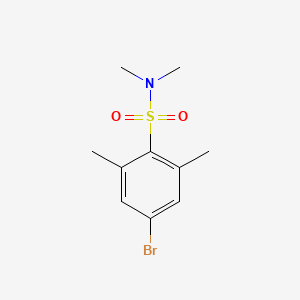

![molecular formula C14H28N2O3 B1382333 tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1803587-78-1](/img/structure/B1382333.png)

tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known by its CAS Number 1803587-78-1 , is a chemical of interest in various research fields . It has a molecular weight of 272.38 and a molecular formula of C14H28N2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) . This provides a detailed representation of the compound’s molecular structure.科学的研究の応用

Structural Analysis and Synthesis:

- A study by Weber et al. (1995) focused on the structural analysis of a closely related compound, highlighting its significance in understanding molecular configurations and potential synthesis applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

Asymmetric Synthesis and Catalysis:

- Yang et al. (2009) explored the synthesis of a tert-butyl carbamate derivative through asymmetric Mannich reactions. This research highlights the compound's utility in developing chiral building blocks for complex molecules (Yang, Pan, & List, 2009).

Intermediate in Natural Product Synthesis:

- Tang et al. (2014) synthesized a derivative of tert-butyl carbamate as an intermediate in the natural product jaspine B, demonstrating its utility in the synthesis of biologically active compounds (Tang et al., 2014).

Enantioselective Synthesis:

- Chung et al. (2005) reported an enantioselective synthesis of a tert-butyl carbamate derivative, showcasing the compound's role in producing optically active substances (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Drug Intermediate Synthesis:

- The synthesis and applications of tert-butyl carbamate derivatives as intermediates in drug development were detailed by Geng Min (2010). This study highlights the compound's significance in the pharmaceutical industry (Geng Min, 2010).

Metabolic Studies:

- Yoo et al. (2008) investigated the metabolic pathways of a tert-butyl carbamate-related compound, underscoring its importance in understanding drug metabolism (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Optical Active Compound Synthesis:

- Ohno et al. (1999) synthesized the optical isomers of a tert-butyl carbamate derivative, contributing to the development of antilipidemic agents (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).

Application in Neurodegenerative Diseases:

- Camarillo-López et al. (2020) explored the protective activity of a tert-butyl carbamate derivative in astrocytes stimulated with amyloid-beta, indicating potential applications in Alzheimer’s disease research (Camarillo-López, Hernández Rodríguez, Torres-Ramos, Arciniega-Martínez, García-Marín, Correa Basurto, Méndez Méndez, & Rosales-Hernández, 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

tert-butyl N-[[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKLJVSQYUJSAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

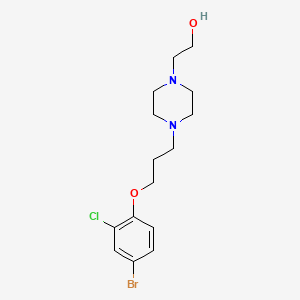

![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)

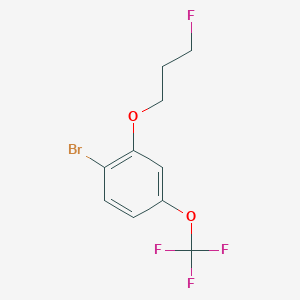

![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)